

# Application Notes and Protocols for Recombinant Vhr1 Protein Expression and Purification

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## Compound of Interest

Compound Name: Vhr1

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These application notes provide a detailed protocol for the expression and purification of recombinant **Vhr1** protein. **Vhr1** is a transcription factor, and the availability of purified **Vhr1** is essential for a variety of research applications, including structural studies, functional assays, and inhibitor screening. The following protocols are based on common methodologies for recombinant protein production in *Escherichia coli*.

## Data Presentation

Table 1: Representative Data for Recombinant **Vhr1** Purification

Purification Step	Total Protein (mg)	Vhr1 Protein (mg)	Purity (%)
Cleared Lysate	500	25	5
Ni-NTA Affinity Chromatography	30	22	>90
Size Exclusion Chromatography	20	18	>95

## Experimental Protocols

## Gene Cloning and Expression Vector Construction

This protocol describes the cloning of the **Vhr1** gene into an expression vector suitable for production in *E. coli*. A common approach is to use a vector that adds a polyhistidine tag (His-tag) to the recombinant protein, which facilitates purification.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

### Materials:

- **Vhr1** cDNA or synthetic gene
- pET series expression vector (e.g., pET-28a)
- Restriction enzymes (e.g., NdeI and XhoI)
- T4 DNA Ligase
- DH5α competent *E. coli* cells
- LB agar plates with appropriate antibiotic (e.g., kanamycin)
- DNA purification kits

### Procedure:

- Amplify the **Vhr1** coding sequence by PCR using primers that introduce restriction sites (e.g., NdeI at the 5' end and XhoI at the 3' end).
- Digest both the PCR product and the pET expression vector with the corresponding restriction enzymes.
- Purify the digested DNA fragments.
- Ligate the **Vhr1** gene into the digested vector using T4 DNA Ligase.
- Transform the ligation mixture into competent *E. coli* DH5α cells.
- Plate the transformed cells on LB agar containing the appropriate antibiotic and incubate overnight at 37°C.

- Select individual colonies and verify the correct insertion of the **Vhr1** gene by colony PCR and DNA sequencing.

## Recombinant Protein Expression

This protocol outlines the expression of His-tagged **Vhr1** in an E. coli expression strain, such as BL21(DE3).

Materials:

- Verified pET-**Vhr1** expression plasmid
- BL21(DE3) competent E. coli cells
- LB medium
- Kanamycin (or other appropriate antibiotic)
- Isopropyl  $\beta$ -D-1-thiogalactopyranoside (IPTG)

Procedure:

- Transform the pET-**Vhr1** plasmid into competent E. coli BL21(DE3) cells.[5]
- Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.[6]
- The next day, inoculate 1 L of LB medium with the overnight culture to an optical density at 600 nm (OD600) of 0.1.
- Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.[6]
- Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
- Continue to incubate the culture for 4-6 hours at 30°C or overnight at 18-20°C to improve protein solubility.[6]
- Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.[6]

- The cell pellet can be stored at -80°C or used immediately for purification.

## Protein Purification

This protocol describes the purification of His-tagged **Vhr1** using immobilized metal affinity chromatography (IMAC) followed by size exclusion chromatography (SEC) for polishing.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

Materials:

- Cell pellet containing overexpressed **Vhr1**
- Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme)
- Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
- Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
- Ni-NTA agarose resin
- SEC Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)
- Sonicator
- Centrifuge
- Chromatography columns

Procedure:

### a. Cell Lysis and Clarification

- Resuspend the cell pellet in ice-cold Lysis Buffer.
- Lyse the cells by sonication on ice.
- Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C to remove cell debris.[\[6\]](#)

- Collect the supernatant, which contains the soluble His-tagged **Vhr1** protein.

b. Immobilized Metal Affinity Chromatography (IMAC)

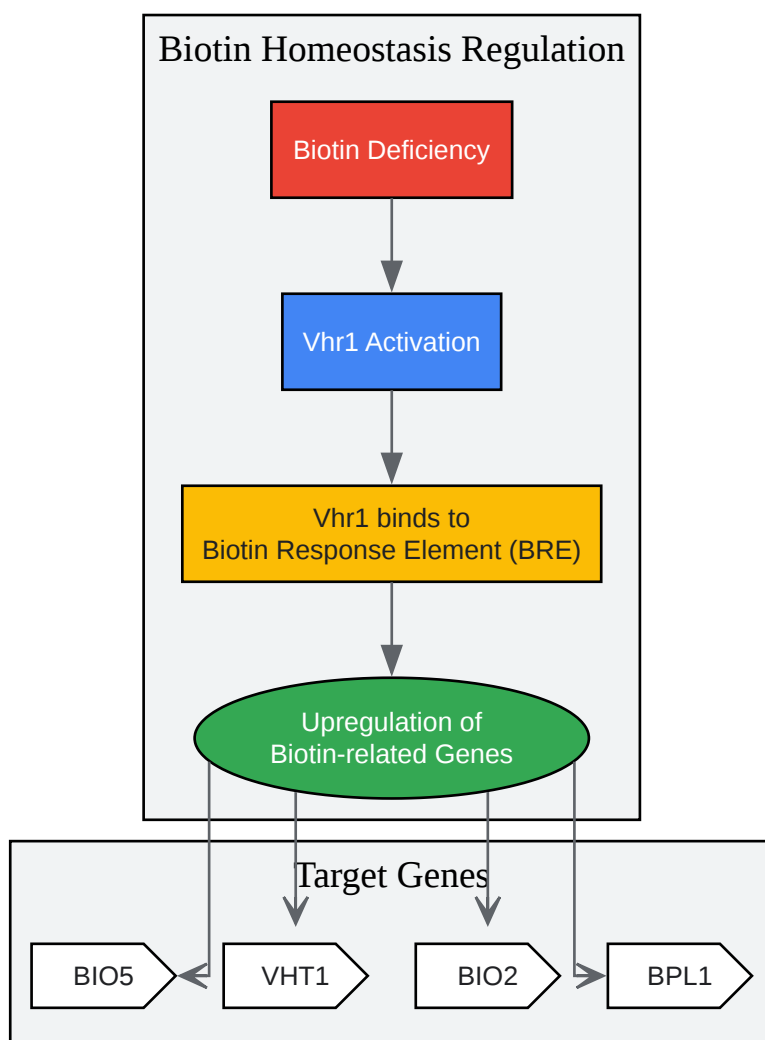
- Equilibrate the Ni-NTA resin in a chromatography column with Lysis Buffer (without lysozyme and PMSF).
- Load the clarified lysate onto the column.[\[12\]](#)
- Wash the column with several column volumes of Wash Buffer to remove non-specifically bound proteins.[\[12\]](#)[\[13\]](#)
- Elute the His-tagged **Vhr1** protein with Elution Buffer.[\[12\]](#)[\[13\]](#)
- Collect fractions and analyze them by SDS-PAGE to identify those containing the purified protein.[\[8\]](#)

c. Size Exclusion Chromatography (SEC)

- Pool the fractions from the IMAC step that contain **Vhr1**.
- Concentrate the pooled fractions if necessary.
- Equilibrate a size exclusion chromatography column with SEC Buffer.
- Load the concentrated protein sample onto the column.
- Run the chromatography and collect fractions.
- Analyze the fractions by SDS-PAGE to identify those containing highly pure **Vhr1**.
- Pool the pure fractions, determine the protein concentration, and store at -80°C.

## Visualizations

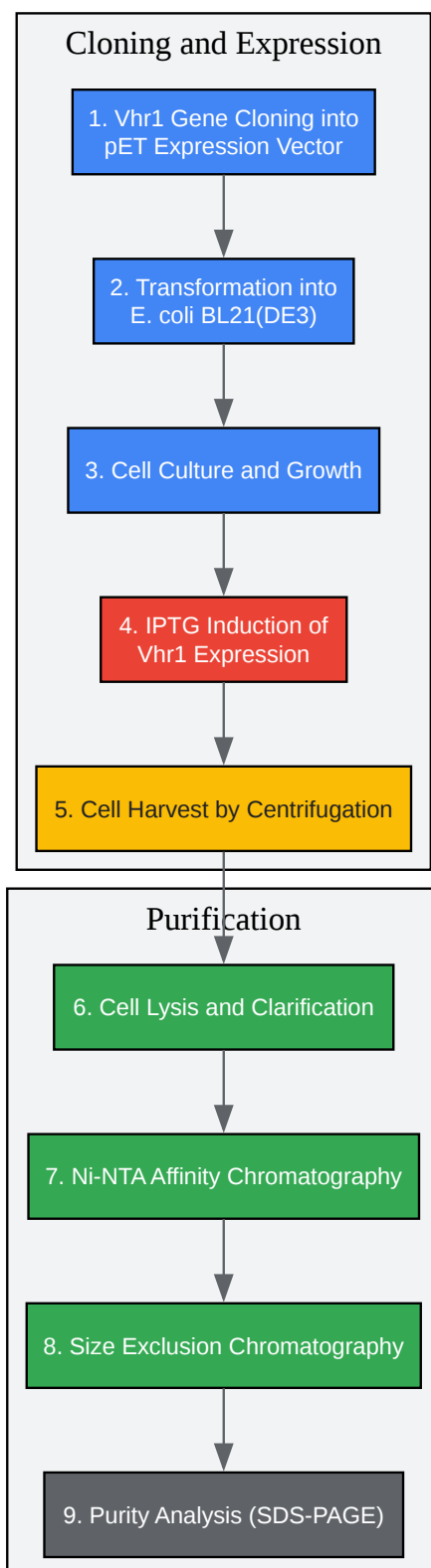
### Signaling Pathway of Vhr1



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Caption: **Vhr1** signaling pathway in response to biotin deficiency.

## Experimental Workflow for Vhr1 Purification



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Caption: Workflow for recombinant **Vhr1** expression and purification.

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